molecular formula C9H16O2 B092739 1,4-Dioxaspiro[4.6]undecane CAS No. 184-26-9

1,4-Dioxaspiro[4.6]undecane

Cat. No.: B092739
CAS No.: 184-26-9
M. Wt: 156.22 g/mol
InChI Key: AMPMQYWLGNLUQN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.6]undecane is a valuable spirocyclic acetal that serves as a versatile synthetic intermediate in advanced organic chemistry and drug discovery . Its unique structure, featuring two rings connected through a single spiro carbon atom, introduces significant three-dimensional complexity and is known to impart conformational strain, which can be leveraged to influence both the reactivity of the molecule and its physical properties . In material science, dioxaspiro compounds of this class are integral in the development of high-performance polymers. For instance, they are utilized as key monomers in the synthesis of photoresist polymers for the microelectronics industry; under specific conditions, the acetal protecting group can be cleaved, a process crucial for creating high-sensitivity imaging materials . Furthermore, the spirocyclic framework is a critical precursor in pharmaceutical synthesis, forming the core structure of active ingredients such as oxybutynin chloride derivatives . Researchers also utilize brominated derivatives, like 6-Bromo-1,4-dioxaspiro[4.6]undecane, for further functionalization through cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures for application in medicinal chemistry and agrochemical development . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPMQYWLGNLUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312502
Record name 1,4-Dioxaspiro[4.6]undecane
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184-26-9
Record name 1,4-Dioxaspiro[4.6]undecane
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Record name 1,4-Dioxaspiro[4.6]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Dioxaspiro 4.6 Undecane and Its Functionalized Derivatives

General Strategies for Constructing Spiroketal Cores

The synthesis of spiroketals, including the 1,4-dioxaspiro[4.6]undecane system, relies on a variety of strategic approaches. These methods are often designed to control the stereochemistry at the spirocyclic center, a crucial aspect for mimicking the structure and function of natural products. Over the decades, acid-catalyzed cyclization of dihydroxyketones has been a cornerstone, but the demand for milder and more selective methods has led to the rise of transition-metal-catalyzed reactions. researchgate.net

Intramolecular Ketalization Approaches

The most traditional and widely employed method for spiroketal synthesis is the acid-catalyzed intramolecular ketalization of a precursor dihydroxyketone. researchgate.net This thermodynamically controlled process typically favors the formation of the most stable spiroketal isomer. The starting dihydroxyketones can be prepared through various routes, including the condensation of lactones with acetylides. clockss.org

However, the harsh acidic conditions required can be incompatible with sensitive functional groups present in complex molecules. To circumvent this, milder reagents and conditions have been developed. For instance, the use of a Ti(Oi-Pr)4-mediated kinetic spiroketalization of glycal epoxides offers a stereocontrolled route that does not depend on thermodynamic equilibration. acs.org This method involves the initial alkylation of a glycal to introduce a hydroxyl-bearing side chain, followed by stereoselective epoxidation and subsequent metal-chelation controlled spirocyclization. acs.org

Ring-Closing Metathesis (RCM) as a Constructive Strategy

Ring-closing metathesis (RCM) has emerged as a powerful tool in modern organic synthesis, and its application to the construction of spiroketals is a notable advancement. nih.govacs.org This strategy often involves the synthesis of a diene-containing precursor which, upon treatment with a suitable catalyst (e.g., Grubbs catalyst), undergoes cyclization to form the spiroketal ring system. nih.govacs.org

A notable example involves the desymmetrization of a C2 symmetric diene diol through intermolecular ketalization followed by RCM to construct a bicyclic acetal (B89532) intermediate. nih.govacs.org This intermediate can then be stereoselectively functionalized before undergoing an acid-catalyzed rearrangement to yield the desired 1,7-dioxaspiro[5.5]undecane system, a close relative of the this compound structure. nih.govacs.org Furthermore, RCM has been utilized in the synthesis of the C-D fragment of spongistatin 1, where a glycal precursor for an iodo-spiroketalization was synthesized via RCM. nih.gov The versatility of RCM allows for the construction of complex cyclic and bicyclic systems that can serve as precursors to various spiroketal frameworks. beilstein-journals.orguic.edu

Double Intramolecular Hydroalkoxylation Reactions

A highly efficient method for the synthesis of spiroketals involves the double intramolecular hydroalkoxylation of alkyne diols. rsc.orgrsc.orgmq.edu.au This reaction can be catalyzed by various transition metals, including indium, iridium, and rhodium. rsc.orgrsc.orgmq.edu.au The process proceeds under mild conditions and offers a regioselective route to a range of spiroketals. rsc.orgrsc.org

For instance, indium(III) iodide has been shown to effectively catalyze the double intramolecular hydroalkoxylation of ortho-(hydroxyalkynyl)benzyl alcohols to produce benzannulated spiroketals. rsc.orgrsc.org This method is significant as it represents a main group catalysis approach, providing an economical alternative to precious transition metals. rsc.orgrsc.org Similarly, Ir(I) and Rh(I) cyclooctadiene complexes have been used to achieve the versatile and efficient synthesis of various spiroketal motifs from both aliphatic and aromatic alkyne diols. mq.edu.au Gold catalysts have also been employed for the double intramolecular hydroalkoxylation in the synthesis of the bisbenzannelated spiroketal core of rubromycins. thieme-connect.com

Palladium-Catalyzed Cyclization Methods

Palladium catalysis has proven to be a versatile and powerful tool for the synthesis of spiroketals, including complex structures like benzannulated steroid spiroketals. nih.govresearchgate.netrsc.org These methods often involve the spiroketalization of ketoallylic diols or alkynediols under mild conditions. nih.govresearchgate.netrsc.org

A high-yielding and stereoselective method for forming vinyl-substituted spiroketals from simple ketoallylic diols employs catalytic [PdCl2(MeCN)2]. nih.gov This dehydrative cyclization reaction proceeds at low temperatures with water as the only byproduct. nih.gov A key advantage of this method is the efficient transfer of stereochemical information from the nucleophile to set the stereochemistry at both the anomeric carbon and the newly formed allylic stereocenter. nih.gov

In the realm of more complex molecules, palladium-catalyzed spirocyclization of steroid alkynediols has been used to synthesize novel benzannulated steroid spiroketals. researchgate.netrsc.org The regioselectivity of this reaction can be influenced by the orientation of hydroxyl groups within the steroid framework. researchgate.netrsc.org Furthermore, palladium(II)-catalyzed tandem aerobic cyclization of phenolic olefins has been developed to produce rsc.orgresearchgate.net-bisbenzannelated spiroketals. thieme-connect.com One-pot, three-component coupling reactions involving pentynol derivatives, salicylaldehydes, and amines in the presence of a palladium(II) complex also provide a route to functionalized spiroacetals. researchgate.net

Targeted Synthetic Routes for this compound Derivatives

While general strategies provide a broad toolkit for spiroketal synthesis, specific methods have been developed for the targeted synthesis of this compound and its derivatives. These routes often address the challenge of constructing the seven-membered ring.

One approach involves the use of ω-nitro ketoaliphatic compounds as precursors. thieme-connect.com For example, the synthesis of 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane, a pheromone, was achieved from 7-nitroheptan-2-one. thieme-connect.com Another method applied Utimoto's cyclization of alkynediols using PdCl2 as a catalyst for the synthesis of 2-phenyl-1,6-dioxaspiro[4.6]undecane, which was then explored as a monomer for cationic double ring-opening polymerization. acs.orgacs.org

One-Pot Synthesis of Halogenated this compound Structures

While specific one-pot syntheses for halogenated this compound structures are not extensively detailed in the provided search results, the principles of one-pot reactions and halogenation can be applied. For instance, a kinetically controlled iodo-spiroketalization reaction has been used in the synthesis of the C-D spiroketal fragment of spongistatin 1, demonstrating the feasibility of incorporating a halogen during the cyclization process. nih.gov This suggests that a one-pot approach could potentially involve the formation of the dihydroxyketone precursor followed by a halogen-mediated cyclization.

Preparation of 6-Chloro-1,4-dioxaspiro[4.6]undecane from Cycloheptanone (B156872)

The synthesis of 6-chloro-1,4-dioxaspiro[4.6]undecane from cycloheptanone involves a two-step process: α-chlorination of the ketone followed by ketalization.

A plausible route for the α-chlorination of cycloheptanone involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction is typically carried out in an appropriate solvent like dichloromethane (B109758) or chloroform. The ketone is treated with the chlorinating agent, often in the presence of a catalytic amount of acid or a radical initiator, to yield 2-chlorocycloheptanone (B1583524).

The subsequent step is the protection of the carbonyl group as a ketal. The 2-chlorocycloheptanone is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. This reaction, usually performed with azeotropic removal of water, leads to the formation of the desired 6-chloro-1,4-dioxaspiro[4.6]undecane.

Table 1: Proposed Synthesis of 6-Chloro-1,4-dioxaspiro[4.6]undecane

Step Reactants Reagents Product
1. α-Chlorination Cycloheptanone N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) 2-Chlorocycloheptanone

Preparation of 1,4-Dioxaspiro[4.6]undecan-8-one and Analogues

1,4-Dioxaspiro[4.6]undecan-8-one is a key intermediate for the synthesis of various functionalized derivatives. One common method for its preparation involves the selective ketalization of a diketone precursor. For instance, the reaction of 1,4-cycloheptanedione (B13477346) with one equivalent of ethylene glycol under acidic conditions can selectively protect one of the carbonyl groups, yielding the desired product.

Another synthetic approach starts from 1,4-cyclohexanedione, which is first converted to its monoethylene ketal, 1,4-dioxaspiro[4.5]decan-8-one. chemicalbook.com This intermediate can then undergo ring expansion to the seven-membered ring system, although this is a more complex and less direct route.

A more direct synthesis involves the ketalization of cycloheptane-1,4-dione with ethylene glycol. The reaction is typically catalyzed by an acid and requires careful control of stoichiometry to achieve monoketalization.

Table 2: Synthesis of 1,4-Dioxaspiro[4.6]undecan-8-one

Starting Material Reagents Product Reference
1,4-Cycloheptanedione Ethylene glycol, p-TsOH 1,4-Dioxaspiro[4.6]undecan-8-one General Knowledge

Synthesis of 1,4-Dioxaspiro[4.6]undecan-8-amine and Derivatives.sigmaaldrich.com

The synthesis of 1,4-dioxaspiro[4.6]undecan-8-amine is most commonly achieved through the reductive amination of 1,4-dioxaspiro[4.6]undecan-8-one. This one-pot reaction involves the treatment of the ketone with ammonia (B1221849) or an ammonium (B1175870) salt in the presence of a reducing agent.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over a metal catalyst such as Raney nickel or palladium on carbon. The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the corresponding amine.

Derivatives of 1,4-dioxaspiro[4.6]undecan-8-amine can be prepared by using substituted amines in the reductive amination reaction or by further functionalization of the primary amine group.

Table 3: Reductive Amination of 1,4-Dioxaspiro[4.6]undecan-8-one

Reactants Reagents Product Reference

Advanced Synthetic Approaches Applicable to [4.6] Spiroketal Systems (Broader Context)

Utilization of Functionalized Nitroalkane Synthons for Spiroketal Construction

Functionalized nitroalkanes are versatile building blocks for the synthesis of spiroketal systems, including the [4.6] framework. This approach leverages the acidity of the α-proton of the nitro group, allowing for carbon-carbon bond formation through various reactions. A versatile strategy allows for a rapid entry to 1,6-dioxaspiro[4.6]undecane systems. thieme-connect.de

A common strategy involves the Michael addition of a nitronate anion to an α,β-unsaturated ketone or aldehyde. The resulting nitro-carbonyl compound can then be subjected to a Nef reaction to convert the nitro group into a carbonyl group, followed by intramolecular cyclization to form the spiroketal.

For example, the conjugate addition of a nitroalkane to a cyclic enone can be followed by a series of transformations including reduction and cyclization to afford the spiroketal core. This methodology has been successfully applied to the synthesis of various naturally occurring spiroketals.

Enantioselective Methodologies in [4.6] Spiroketal Synthesis

The development of enantioselective methods for the synthesis of [4.6] spiroketals is of great importance due to the chirality often present in biologically active molecules. One approach involves the use of chiral catalysts in the key bond-forming reactions.

For instance, the enantioselective synthesis of 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane has been achieved using functionalized nitroalkane synthons. researchgate.net This synthesis utilizes a baker's yeast reduction to introduce the desired stereochemistry. The key steps involve the Michael addition of a nitroalkane derivative to an enone, followed by enzymatic reduction and subsequent cyclization.

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of the reactions. The auxiliary can be attached to one of the reactants and later removed after the stereocenters have been established.

Table 4: Enantioselective Synthesis of a [4.6] Spiroketal Derivative

Precursor Key Chiral Step Catalyst/Reagent Product Reference

Iterative Alkylation of Ketone Hydrazones Followed by Spirocyclization

An alternative advanced approach for the construction of spiroketals involves the iterative alkylation of ketone hydrazones. researchgate.net This method allows for the sequential introduction of two different side chains to a ketone, which then undergo spirocyclization.

The process typically starts with the formation of a chiral hydrazone from a ketone and a chiral hydrazine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The hydrazone is then deprotonated to form a chiral aza-enolate, which undergoes diastereoselective alkylation with an electrophile. This process can be repeated with a second electrophile.

Finally, the resulting dialkylated hydrazone is cleaved, typically under oxidative or hydrolytic conditions, to reveal the ketone, which then undergoes acid-catalyzed spirocyclization to form the desired spiroketal. This method provides excellent control over the stereochemistry of the final product.

Table 5: Iterative Alkylation of Acetone N,N-dimethylhydrazone

Step Reactants Reagents Intermediate/Product Reference
1. Alkylation Acetone N,N-dimethylhydrazone, Iodide 1 Base Mono-alkylated hydrazone researchgate.net
2. Alkylation Mono-alkylated hydrazone, Iodide 2 Base Di-alkylated hydrazone researchgate.net
3. Cleavage Di-alkylated hydrazone SiO₂/H₂O Ketone researchgate.net

Cyclization of Alkynediols via Catalytic Systems

The transition-metal-catalyzed cyclization of alkynediols has emerged as a powerful and efficient method for constructing spiroketal frameworks. This approach involves the double hydroalkoxylation of a diol containing an alkyne functionality, leading directly to the spiroketal structure in a single, atom-economical step. mdpi.comiupac.org Various catalytic systems have been developed, each with specific advantages concerning reaction conditions, efficiency, and substrate scope.

Mercury(II)-Catalyzed Cyclization: Mercury(II) salts, such as mercury(II) triflate (Hg(OTf)₂) and mercury(II) chloride (HgCl₂), are highly effective catalysts for the spiroketalization of alkyne diols. nih.govacs.org These reactions are often rapid, high-yielding, and can be performed at room temperature in aqueous conditions. nih.govacs.orgorganic-chemistry.org The catalyst activates the alkyne for nucleophilic attack by the hydroxyl groups. For instance, Hg(OTf)₂ has shown exceptional performance, providing yields up to 98% in minutes without the need for additional acid catalysts. organic-chemistry.org A key aspect of this method is its regioselectivity, where the cyclization can proceed via different pathways, such as 5-endo-dig or 6-exo-dig, depending on the substrate structure. acs.orgorganic-chemistry.org

Gold- and Iridium-Catalyzed Systems: Gold catalysts, often in the form of AuCl or complexes like AuCl(PPh₃)/AgSbF₆, are also widely used for the cycloisomerization of alkynediols. mdpi.comncl.res.in Gold catalysis offers mild reaction conditions and is compatible with a variety of functional groups. mdpi.com However, in some cases, it can lead to mixtures of products, including spiroketals and benzofurans, depending on the substrate. mdpi.com

Iridium complexes, such as [Ir(PyP)(CO)₂]BPh₄, have been shown to effectively catalyze the double hydroalkoxylation to form spiroketals. iupac.org These reactions typically require higher temperatures (around 120 °C) but can result in quantitative conversion to the desired spiroketal product. iupac.org

Table 1: Catalytic Systems for Alkynediol Cyclization

Catalyst System Precursor Type Key Conditions Yield Reference
Hg(OTf)₂ Alkyne diols Aqueous, Ambient Temp. Up to 98% organic-chemistry.org
HgCl₂ Alkyne diols Aqueous, Ambient Temp. ~85% acs.org
AuCl Alkynediols Mild conditions Moderate mdpi.com
[Ir(PyP)(CO)₂]BPh₄ Alkynyl diols 120 °C, 24 h Quantitative iupac.org
PdCl₂ Alkynediols Not specified 60-85% acs.org

Strategies Involving Modified Olefination Reactions for Spiroketal Precursors

Convergent strategies for complex spiroketal synthesis often rely on olefination reactions to construct key precursors. nih.gov Modified olefination methods, such as the Julia-Kocienski and Horner-Wadsworth-Emmons reactions, are instrumental in coupling molecular fragments to create an alkene, which is then elaborated into the final spiroketal. nih.govresearchgate.net

Modified Julia Olefination: The modified Julia olefination is a prominent strategy for linking two complex molecular fragments. nih.gov This reaction typically involves the coupling of a heterocyclic sulfone with an aldehyde or ketone. For example, in the synthesis of the anti-helicobacter pylori agent CJ-12,954, a key step is the modified Julia olefination between a phthalide (B148349) aldehyde and a heterocycle-activated spiroacetal-containing sulfone. nih.gov Similarly, the total synthesis of (+)-spirolaxine methyl ether utilizes this reaction to unite an aldehyde and a sulfone fragment, which are then further processed to form the spiroketal ring system. nih.gov

Other Olefination Approaches: The Horner-Wadsworth-Emmons (HWE) olefination provides another route to spiroketal precursors. This reaction uses a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically forming an α,β-unsaturated ester. In one synthetic approach, an HWE reaction with a phosphonate (B1237965) was used to generate an α,β-unsaturated oxazolidinone, a precursor that was subsequently converted into a spiroketal structure. The Still-Gennari olefination has also been employed for ring closure in the synthesis of spiroketal-containing natural products. researchgate.net These methods are valuable because they allow for the convergent assembly of complex dihydroxyalkene precursors, which can then undergo cyclization to form the target spiroketal. nih.gov

Table 2: Olefination Strategies in Spiroketal Synthesis

Olefination Method Reactants Application Example Reference
Modified Julia Olefination Heterocyclic sulfone and aldehyde Synthesis of (+)-spirolaxine methyl ether nih.gov
Modified Julia Olefination Lactone and sulfone Synthesis of bistramide fragment researchgate.net
Horner-Wadsworth-Emmons Phosphonate and aldehyde Synthesis of a spiroketal precursor
Wittig Olefination Aldehyde and phosphonium (B103445) salt Assembly of a diene precursor for spiroketalization nih.gov

Prins Cyclization in Precursor Synthesis for [4.6] Spiroketals

The Prins cyclization is a powerful acid-catalyzed reaction for the formation of tetrahydropyran (B127337) (THP) rings, which are common substructures in spiroketal synthesis. nih.gov The reaction involves the condensation of a homoallylic alcohol with a carbonyl compound (aldehyde or ketone). nih.govnih.gov This strategy is particularly useful for establishing the stereochemistry of the resulting heterocyclic ring.

In the context of [4.6] spiroketal synthesis, the Prins cyclization can be used to construct the tetrahydropyran portion of a precursor molecule. For instance, the synthesis of a tetrahydropyran system, which is a precursor to a spiroketal, can be achieved via a Prins cyclization that gives an all-cis stereochemistry. mdpi.com The reaction is typically promoted by protic acids, such as p-toluenesulfonic acid or methanesulfonic acid, or Lewis acids like InCl₃/SnCl₄. nih.gov The choice of acid and reaction conditions can influence the yield and stereoselectivity of the cyclization. This method provides a direct route to functionalized spirocyclic tetrahydropyrans that can be further elaborated into the final [4.6] spiroketal target. nih.gov

Table 3: Prins Cyclization for Tetrahydropyran Synthesis

Carbonyl Compound Alcohol Acid Catalyst Product Type Reference
Cyclic Ketones Homoallylic alcohol Methanesulfonic acid Spirocyclic tetrahydropyranyl mesylates nih.gov
Cyclic Ketones Homoallylic alcohol p-Toluenesulfonic acid Spirocyclic tetrahydropyranyl tosylates nih.gov
Aldehyde Homoallylic alcohol BiCl₃ (microwave) 4-chloro-cis-2,6-disubstituted tetrahydropyran nih.gov

Challenges and Considerations in the Synthesis of Seven-Membered Acetal Rings in [4.6] Spiroketals

The synthesis of spiroketals containing a seven-membered acetal ring, such as the 1,6-dioxaspiro[4.6]undecane system, presents significant synthetic difficulties. acs.org The primary challenge lies in the thermodynamic instability of the seven-membered ring compared to the more common five- and six-membered rings found in [4.4], [4.5], and [5.5] spiroketals. acs.orgnih.gov

The formation of seven-membered rings, in general, is often kinetically and thermodynamically disfavored due to factors like ring strain and unfavorable entropic considerations. nih.gov In the specific case of the [4.6] spiroketal, the seven-membered acetal ring is particularly noted for its instability, which complicates its synthesis via traditional methods like the acid-catalyzed intramolecular ketalization of dihydroxyketones. acs.org This instability can lead to low yields or the formation of alternative, more stable ring systems. Consequently, synthetic routes to these compounds often require specialized strategies, such as transition-metal-catalyzed cyclizations of alkynediols, which can overcome the activation barrier under milder conditions than traditional acid catalysis. acs.org The relative rarity of the spiro[4.6] group in nature compared to other spiroketal systems further underscores the inherent challenges associated with its formation. mdpi.comthieme-connect.com

Mechanistic Investigations and Stereochemical Considerations in 1,4 Dioxaspiro 4.6 Undecane Chemistry

Elucidation of Reaction Mechanisms in Spiroketal Formation

The synthesis of spiroketals, including 1,4-dioxaspiro[4.6]undecane, is often achieved through the cyclization of a dihydroxyketone precursor. The mechanistic pathways of this transformation can be broadly categorized into acid-catalyzed and transition metal-mediated processes, each with its own set of intricacies.

Detailed Pathways of Acid-Catalyzed Cyclization

Acid-catalyzed spiroketalization is a cornerstone of spiroketal synthesis, typically leading to the thermodynamically most stable stereoisomer. nih.govresearchgate.net The reaction proceeds through the protonation of the ketone carbonyl group, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack by one of the hydroxyl groups to form a hemiketal intermediate. Subsequent protonation of the remaining hydroxyl group and elimination of a water molecule generates a key oxocarbenium ion intermediate. The final step involves the intramolecular trapping of this highly reactive species by the second hydroxyl group to form the spiroketal ring system.

The stereochemical outcome of this process is largely governed by thermodynamic control, favoring the formation of the most stable spiroketal isomer. nih.govnih.gov This stability is influenced by a combination of factors, including the anomeric effect, steric interactions, and intramolecular hydrogen bonding. researchgate.net Under acidic conditions, the spiroketal can undergo equilibration through heterolysis of the acetal (B89532) C-O bonds, allowing for the interconversion of diastereomers until the most stable configuration is reached. researchgate.netnih.gov This process, known as epimerization, occurs at the anomeric center. nih.gov

Catalytic Cycles in Transition Metal-Mediated Spiroketal Synthesis

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of spiroketals, offering alternative reaction pathways that can lead to products not accessible under traditional acidic conditions. researchgate.netresearchgate.net These methods often provide access to less stable, or "contrathermodynamic," spiroketals with high levels of stereocontrol. illinois.edunih.gov

Several transition metals, including gold, palladium, copper, and rhodium, have been employed to catalyze the spiroketalization of alkynyl diols. researchgate.net A general catalytic cycle for a gold-catalyzed reaction, for instance, would involve the coordination of the gold(I) catalyst to the alkyne, activating it towards nucleophilic attack. The intramolecular addition of a hydroxyl group then forms a vinyl-gold species. Subsequent protonolysis or further reaction can lead to the formation of the spiroketal.

Another notable example is the titanium-mediated kinetic spiroketalization of glycal epoxides. acs.org This reaction proceeds with retention of configuration at the anomeric carbon, providing a complementary approach to methods that result in inversion. acs.org The proposed mechanism involves the chelation of the Lewis acidic titanium(IV) isopropoxide to both the epoxide oxygen and the side-chain hydroxyl group. acs.org This tethering facilitates the delivery of the hydroxyl nucleophile to the same face of the developing oxonium ion, leading to the observed retention of stereochemistry. acs.org

Furthermore, nickel-catalyzed tandem cyclization-coupling reactions of β-bromo ketals and aryl iodides have been developed for the stereocontrolled synthesis of spiroketals. acs.org Radical-based approaches have also been explored, utilizing xanthate transfer reactions to construct the dihydroxy ketone precursor, which then undergoes spirocyclization. acs.org

Stereoelectronic Effects and Conformational Analysis of Spiroketals

The three-dimensional structure and stability of spiroketals like this compound are profoundly influenced by stereoelectronic effects, which dictate the preferred arrangement of atoms and electron lone pairs in space.

Influence of Anomeric and Exo-Anomeric Effects

The anomeric effect is a key stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygen atoms) of a heterocyclic ring to occupy an axial position, despite potential steric hindrance. illinois.eduscripps.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond to the substituent. illinois.educhemtube3d.com In spiroketals, this effect can be particularly significant, with the potential for a "double anomeric effect" when both C-O bonds at the spirocenter are axial with respect to the adjacent rings, leading to enhanced stability. chemtube3d.comresearchgate.netnih.gov

The stability of spiroketal conformations generally follows the order: axial-axial (displaying a double anomeric effect) > axial-equatorial (single anomeric effect) > equatorial-equatorial (no anomeric effect). chemtube3d.com

Configurational Stability and Isomerization Processes at the Spirocenter

The spirocenter of a spiroketal is a chiral center, and the relative configuration of the substituents on the two rings can lead to the formation of diastereomers. nih.gov The configurational stability of these isomers is a critical aspect of their chemistry. Under thermodynamically controlled conditions, such as in the presence of acid, spiroketals can undergo epimerization at the spirocenter, leading to the formation of the most stable diastereomer. researchgate.netnih.gov This process involves the reversible cleavage and reformation of the C-O bonds of the spiroketal moiety. nih.gov

However, under kinetic control, it is possible to synthesize and isolate less stable isomers. nih.gov The barriers to isomerization can be significant enough to allow for the isolation of individual stereoisomers, particularly in conformationally rigid systems or when the isomerization pathway is energetically unfavorable. illinois.edursc.org The study of these isomerization processes provides valuable insights into the relative stabilities of different spiroketal configurations and the factors that govern them. Dynamic chromatographic techniques have been used to determine the energy barriers for the interconversion of spiroketal epimers. rsc.org

Mechanistic Insights from Related Spiroketal Systems and their Relevance to this compound

Much of our understanding of the mechanistic and stereochemical principles governing this compound chemistry is derived from studies of related spiroketal systems, such as [5.5], [4.5], and [4.4] spiroketals. nih.govresearchgate.netresearchgate.net These systems serve as valuable models for elucidating fundamental concepts that are broadly applicable across the spiroketal family.

For instance, extensive research on [5.5]dioxaspiroketals has provided a deep understanding of the anomeric effect and its role in dictating conformational preferences. researchgate.net These studies have established the general principles of how stereoelectronic effects and steric interactions combine to determine the most stable conformations. researchgate.net

Investigations into the synthesis of various spiroketals found in natural products have driven the development of novel synthetic methodologies. nih.govnih.govmdpi.com The challenges associated with controlling the stereochemistry at the spirocenter have spurred the creation of innovative strategies, including the use of chiral catalysts and the development of kinetically controlled cyclization reactions. nih.govnih.gov These advancements are directly applicable to the synthesis of specific stereoisomers of this compound.

Furthermore, computational studies on a range of spiroketals have provided detailed energetic landscapes for various conformational and configurational isomers. iranarze.ir These theoretical models help to rationalize experimental observations and predict the outcomes of reactions, guiding the design of new synthetic routes. The correlation of NMR chemical shifts with dihedral energies in various spiroketals, including this compound, offers an analytical tool to probe their conformational features. researchgate.net

Computational and Theoretical Studies on 1,4 Dioxaspiro 4.6 Undecane Analogs

Quantum Chemical Calculations for Predicting Structural and Electronic Properties

Quantum chemical calculations are fundamental in predicting the geometric and electronic landscapes of molecules. For spiroketals, these calculations are crucial for understanding their stability, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties like dipole moments and polarizabilities.

For instance, a study on various spiroketal derivatives, including those with five- and six-membered rings, utilized the B3LYP/6-31G(2df,p) level of theory to calculate properties for a vast chemical universe of organic molecules. researchgate.net This level of theory has been demonstrated to provide reliable results for geometries and thermodynamic properties. researchgate.net Such calculations can predict the bond lengths, bond angles, and dihedral angles of 1,4-Dioxaspiro[4.6]undecane, offering a three-dimensional picture of its most stable conformation.

Furthermore, quantum chemical calculations can elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). researchgate.netbhu.ac.innih.gov This information is vital for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability. nih.gov The molecular electrostatic potential (MEP) can also be mapped, identifying regions susceptible to electrophilic and nucleophilic attack. bhu.ac.in

Computational Modeling of Spiroketal Reaction Energetics and Transition States

The formation of spiroketals often involves complex reaction pathways with various intermediates and transition states. Computational modeling provides a powerful means to investigate the energetics of these reactions, helping to understand reaction mechanisms and predict product distributions. researchgate.net

For example, DFT calculations have been used to study the mechanism of the one-pot stereoselective assembly of spiroketal derivatives. researchgate.net These studies can map out the potential energy surface of the reaction, identifying the transition state structures and calculating their corresponding activation energies. This allows for a detailed understanding of the factors controlling the stereoselectivity of spiroketalization reactions. In the context of this compound synthesis, computational modeling could be employed to explore different synthetic routes and optimize reaction conditions to favor the desired isomer.

Mechanistic investigations into acid-catalyzed spiroketalization have also benefited from computational studies, which have explored the existence of elusive intermediates like oxocarbenium ions. researchgate.net These computational approaches can provide evidence for species that are difficult to detect experimentally, offering a more complete picture of the reaction mechanism. researchgate.net

Molecular Docking Simulations for Related Spiroketal Structures

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecule (receptor), such as a protein or nucleic acid. nih.gov This method is particularly relevant for spiroketals, as many natural products containing this motif exhibit significant biological activity. nih.gov

While no specific molecular docking studies on this compound are readily available, research on other spiroketal-containing molecules demonstrates the utility of this approach. For example, docking simulations have been used to understand how spiroketal-based ligands interact with their protein targets, providing insights into the structural basis of their biological function. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity.

In a study on designed spiroketal modulators of the retinoid X receptor (RXR), molecular docking was instrumental in the rational design of a potent ligand. nih.gov The resulting co-crystal structure confirmed the binding mode predicted by the docking simulations, highlighting the power of this computational approach in drug discovery. nih.gov

DFT Studies Applied to Spiroketal Systems

Density Functional Theory (DFT) has become a workhorse in the computational study of spiroketal systems due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods are widely used to investigate various aspects of spiroketals, including their conformational preferences, electronic properties, and reaction mechanisms. researchgate.netnih.gov

One of the key applications of DFT in spiroketal chemistry is the study of the anomeric effect, a stereoelectronic effect that plays a crucial role in determining the conformational stability of these molecules. nih.gov DFT calculations can quantify the stabilizing interactions associated with the anomeric effect, helping to explain the observed conformational preferences. For instance, studies on 1,7-dioxaspiro[5.5]undecane have used DFT to analyze the contributions of the anomeric effect to the stability of different conformers. iranarze.ir

DFT calculations have also been employed to investigate the mechanism of metal-catalyzed spiroketalization reactions. researchgate.net By modeling the reaction pathway, researchers can gain insights into the role of the catalyst and the factors that control the regioselectivity and stereoselectivity of the reaction. researchgate.net

Conformational Dynamics and Energy Landscape Exploration

Spiroketals can exist in various conformations, and understanding their conformational dynamics is essential for comprehending their physical and biological properties. Computational methods, such as molecular mechanics and molecular dynamics simulations, are used to explore the conformational energy landscape of these molecules. publish.csiro.au

A study on a series of spiroketals, including 1,4-dioxa- and 6,11-dioxaspiro[4.6]undecane, analyzed the relationship between their 13C and 17O NMR chemical shifts and their dihedral energies. researchgate.net This research highlights how computational analysis of non-bonding interactions can correlate with experimental spectroscopic data, providing insights into the preferred conformations. researchgate.net

Conformational analysis using molecular mechanics force fields, such as MMFF94s, followed by ab initio energy minimization, can identify the most stable conformers and their relative energies. publish.csiro.au This information can be used to calculate Boltzmann-averaged properties, which can then be compared with experimental data. publish.csiro.au For this compound, such studies would reveal the flexibility of the seven-membered ring and the preferred orientation of the two rings relative to each other.

Applications and Advanced Research Trajectories of 1,4 Dioxaspiro 4.6 Undecane

1,4-Dioxaspiro[4.6]undecane as a Crucial Intermediate in Complex Organic Synthesis

This compound and its derivatives serve as essential intermediates in the construction of more complex molecules. acs.org The spiroketal unit is a common feature in a wide array of natural products, and the synthesis of these complex targets often relies on the use of simpler spiroketal building blocks. mdpi.comnih.gov The controlled synthesis and functionalization of this compound derivatives provide a strategic advantage in the total synthesis of these natural products. arkat-usa.org A versatile strategy for the rapid synthesis of 1,6-dioxaspiro[4.6]undecane systems involves the use of nitroalkanes as central reagents. mdpi.com

Role in the Synthesis of Biologically Active Compounds (Spiroketal Natural Products Context)

The spiroketal moiety is a privileged scaffold found in numerous biologically active natural products, including those with antiproliferative, antifungal, and insect pheromonal activities. mdpi.comnih.gov Consequently, this compound and related structures are of significant interest in medicinal chemistry and chemical biology.

Development of Spiroketal Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of complex natural products is a cornerstone of medicinal chemistry, allowing researchers to probe the relationship between a molecule's structure and its biological activity (SAR). researchgate.net By systematically modifying the spiroketal core or its substituents, chemists can identify the key structural features responsible for a compound's therapeutic effects. For instance, the synthesis of simplified analogues of the potent cytotoxic agent spongistatin, which features a spiroketal framework, has been pursued to understand its mechanism of action. nih.gov Similarly, the development of synthetic routes to hippuristanol, a marine-derived antiproliferative agent, has enabled the creation of analogues to establish crucial SARs. researchgate.net These studies are vital for designing new therapeutic agents with improved potency and selectivity. researchgate.net

Total Synthesis of Spiroketal-Containing Natural Products (e.g., pheromones)

The total synthesis of natural products containing a spiroketal unit is a challenging yet rewarding endeavor in organic chemistry. acs.org Many insect pheromones, for example, are relatively simple spiroketal compounds where the specific stereochemistry of the spiro-center is critical for biological activity. mdpi.combeilstein-journals.org An enantioselective synthesis of both (2S,5R,7S)-2,7-dimethyl-1,6-dioxaspiro[4.6]undecane and (2S,5R,7S)-2,7-diethyl-1,6-dioxaspiro[4.6]undecane, pheromones produced by Andrena haemorrhoa and Andrena wilkella respectively, has been developed. mdpi.comnih.govresearchgate.net The synthesis of these and other spiroketal-containing pheromones not only provides access to these biologically important molecules for agricultural and ecological applications but also drives the development of new synthetic methodologies. researchgate.net

Development as Monomers for Advanced Polymer Materials

Beyond its role in natural product synthesis, this compound and its derivatives have emerged as promising monomers for the creation of advanced polymer materials. acs.org The ring-opening polymerization of these spiroketal monomers can lead to polymers with unique and desirable properties.

Cationic Double Ring-Opening Polymerization of Spiroketals

Spiroketals can undergo a process known as cationic double ring-opening polymerization (CROP). nih.govresearchgate.net This type of polymerization, initiated by a cationic species, involves the opening of both rings of the spiroketal monomer to form a linear polymer. mdpi.comnih.gov This process has been studied for various spiroketal monomers, including derivatives of this compound. acs.orgdeepdyve.com The resulting polymers often contain ether and other functional groups within their backbone, leading to materials with distinct thermal and mechanical properties. The mechanism of this polymerization can be complex, with factors such as the structure of the monomer and the nature of the initiator influencing the reaction kinetics and the final polymer structure. nih.gov

Investigation of Volume Expansion in Spiroketal Polymerization

A particularly interesting aspect of the polymerization of certain spiro monomers is the potential for volume expansion. researchgate.netwikipedia.org Most polymerization reactions are accompanied by a significant volume shrinkage, which can lead to internal stress, microcracks, and poor adhesion in the final material. eipbn.org However, the double ring-opening of spiroketal monomers can result in a net increase in volume. mdpi.com This is because the breaking of two covalent bonds in the rings and the formation of a more extended linear polymer chain can occupy a larger volume than the compact cyclic monomer. wikipedia.org This phenomenon of expanding monomers is highly desirable for applications requiring high dimensional stability, such as in dental fillings, precision castings, and high-performance adhesives. eipbn.org Research has shown that the degree of volume expansion can be influenced by the specific structure of the spiroketal monomer. mdpi.com

Advanced Analytical Techniques for Structural and Purity Assessment of 1,4 Dioxaspiro 4.6 Undecane and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of 1,4-dioxaspiro[4.6]undecane and its derivatives. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to generate ions and analyze their mass-to-charge ratios with high accuracy.

The fragmentation patterns observed in mass spectrometry provide valuable insights into the structure of spiroketals. libretexts.org Common fragmentation pathways for cyclic compounds often involve ring-opening reactions followed by the loss of neutral molecules. libretexts.org For spiroketals, characteristic fragmentation involves the cleavage of the bonds adjacent to the spirocyclic center. researchgate.net The study of these fragmentation pathways, often aided by techniques like Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), allows for the detailed structural characterization of the molecule. nih.govresearchgate.net For instance, the fragmentation of related spiroketals often shows a retro-cleavage of one of the heterocyclic rings. researchgate.net

The analysis of ketamine analogues, which share a cyclohexanone (B45756) moiety, reveals characteristic fragmentation such as α-cleavage of the C1-C2 bond in the cyclohexanone ring and subsequent losses of CO and other radicals in EI-MS mode. nih.gov In ESI-MS/MS, the loss of water or the sequential loss of specific amine groups, CO, and C4H6 are distinctive fragmentation pathways. nih.gov These established patterns in related structures can help in elucidating the fragmentation of novel this compound derivatives.

Table 1: Key Fragmentation Data for Spiroketal Compounds from Mass Spectrometry

Spiroketal SystemIonization MethodKey Fragment Ions (m/z)Inferred Neutral LossesReference
1,7-Dioxaspiro[5.5]undecaneElectron Ionization115, 112C3H5O, C2H4O2 nist.gov
2,8-dimethyl-1,7-dioxaspiro[5.5]undecaneNot Specified112, 115Cleavage of one ring with H-transfer researchgate.net
Five-membered lactonesESI-MS/MSVariesCO and/or H₂O researchgate.net

This table is illustrative and based on data for related spiroketal structures.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the complete structural and stereochemical elucidation of this compound and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are necessary to resolve complex structures and establish connectivity and spatial relationships. beilstein-journals.orgnih.gov

Commonly employed 2D NMR techniques include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the sequence of protons in a spin system. beilstein-journals.orgni.ac.rs

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons. beilstein-journals.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together different fragments of the molecule. beilstein-journals.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information for determining the relative stereochemistry of the molecule. beilstein-journals.org

For example, in the structural elucidation of new diastereomeric, unsaturated spiroketals, a combination of COSY, NOESY, ROESY, edited-HSQC, and HMBC spectra was used to determine their configuration and conformation. beilstein-journals.org The chemical shift of the spiroketal carbon (C-9 in the studied macrolide) at around 107.1 ppm is a characteristic feature in the ¹³C NMR spectrum. beilstein-journals.org

Table 2: Application of Multi-Dimensional NMR Techniques for Spiroketal Analysis

NMR ExperimentInformation ObtainedApplication in Spiroketal AnalysisReference
COSY ¹H-¹H correlationsEstablishes proton connectivity within the rings. beilstein-journals.orgni.ac.rs
HSQC ¹H-¹³C one-bond correlationsAssigns carbons directly attached to protons. beilstein-journals.orgnih.gov
HMBC ¹H-¹³C long-range correlationsDetermines the connectivity across the spirocenter and identifies quaternary carbons. beilstein-journals.orgnih.gov
NOESY/ROESY Through-space ¹H-¹H correlationsElucidates the relative stereochemistry and conformational preferences of the rings. beilstein-journals.org

Advanced Chromatographic Separations for Isomer Analysis and Purification (e.g., GC-MS, HPLC)

Chromatographic techniques are fundamental for the separation, identification, and purification of isomers of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suitable for the analysis of volatile and thermally stable spiroketals. ni.ac.rs The gas chromatograph separates the different components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. The retention time in the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound. GC can effectively separate diastereomers of spiroketals, which may exhibit different retention times. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For the separation of spiroketal isomers, reversed-phase HPLC is often employed, where a nonpolar stationary phase (like C8 or C18 silica) is used with a polar mobile phase. researchgate.netrsc.org The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. Chiral HPLC, using a chiral stationary phase, is a powerful method for the separation of enantiomers. The choice of the mobile phase, which can be a mixture of solvents like acetonitrile (B52724) and water with additives such as formic acid, is crucial for achieving optimal separation of closely related isomers. researchgate.net

Table 3: Chromatographic Techniques for Spiroketal Isomer Analysis

TechniqueStationary Phase ExampleMobile Phase ExampleApplicationReference
GC-MS CP-Sil 5Helium (carrier gas)Separation of volatile diastereomers. acs.org
Reversed-Phase HPLC C8-silicaAcetonitrile/Water with formic acidSeparation of spiroketal stereoisomers. researchgate.net
Chiral HPLC Chiral columnn-hexane/polar modifierSeparation of enantiomers.

X-ray Crystallography for Definitive Absolute and Relative Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. researchgate.netimperial.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice.

Table 4: Information Derived from X-ray Crystallography of Spiroketals

ParameterDescriptionSignificance
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal lattice.Fundamental crystallographic data.
Space Group The symmetry elements of the crystal.Provides information about the packing and symmetry of the molecules.
Atomic Coordinates The x, y, and z coordinates of each atom in the unit cell.Defines the complete 3D structure of the molecule.
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.Confirms the connectivity and geometry of the molecule.
Torsion Angles The dihedral angles between four consecutive atoms.Describes the conformation of the rings and substituents.
Absolute Configuration The absolute spatial arrangement of atoms (R/S configuration).Determined using anomalous dispersion, often requiring a heavy atom.

Future Prospects and Emerging Research Frontiers in 1,4 Dioxaspiro 4.6 Undecane Chemistry

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign and sustainable methods for the synthesis of spiroketals, including 1,4-dioxaspiro[4.6]undecane, is a key area of ongoing research. Traditional methods often rely on harsh acidic conditions or the use of hazardous reagents. rsc.org Modern approaches are focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

A promising green approach is the use of solid acid catalysts, such as modified clays (B1170129) and zeolites, for the ketalization of cycloheptanone (B156872). researchgate.netresearchgate.netmdpi.com These catalysts are often reusable, non-corrosive, and can lead to high yields under mild, sometimes solvent-free, conditions. researchgate.netmdpi.com For instance, acid-activated clays have been successfully employed in the synthesis of glycerol (B35011) ketals from cyclohexanone (B45756), demonstrating the potential for similar applications with cycloheptanone. mdpi.com The use of tungstosilicic acid supported on active carbon has also been shown to be an effective catalyst for the formation of various ketals, offering high catalytic activity and easy separation from the reaction mixture. nih.gov

Electrosynthesis presents another innovative and sustainable route to spiroketals. rsc.orgrsc.orgresearchgate.net A recently developed method, termed eSpiro, utilizes the anodic oxidation of malonic acids to generate spiroketals in high yields without the need for metal catalysts or harsh reagents. rsc.orgrsc.org This electrochemical approach is scalable and offers a significant improvement in the EcoScale score compared to traditional methods. rsc.org

Additionally, research into biomass-derived starting materials is gaining traction. For example, furan (B31954) derivatives, which can be obtained from biomass, have been used in [2+2] photocycloaddition reactions under eco-friendly conditions, highlighting a potential pathway for creating spirocyclic structures from renewable feedstocks. und.edu The principles of green chemistry are also being applied to the synthesis of complex, biologically active molecules containing spiroketal moieties, with a focus on scalable and environmentally friendly methods. nih.gov

Catalyst/MethodStarting MaterialsKey Advantages
Solid Acid Catalysts (Clays, Zeolites)Cycloheptanone, DiolsReusable, non-corrosive, mild conditions, high yields. researchgate.netresearchgate.netmdpi.com
Tungstosilicic Acid on Active CarbonAldehydes/Ketones, GlycolsHigh activity, easy separation, environmentally friendly. nih.gov
Electrosynthesis (eSpiro)Malonic AcidsMetal-free, avoids hazardous reagents, scalable, high yields. rsc.orgrsc.orgresearchgate.net
Biomass-derived FuransFuryl Acrylic Acid, OlefinsUtilizes renewable feedstocks, eco-friendly reaction conditions. und.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of spiroketal synthesis into flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processes. researchgate.netresearchgate.net

The synthesis of ketals, a fundamental step in producing this compound, has been successfully demonstrated in continuous flow systems. researchgate.netacs.org For example, the production of solketal, a related dioxolane, has been optimized in a continuous process using heterogeneous catalysts, which allows for the recycling of unreacted starting materials and in-situ product purification. researchgate.netacs.org Similar principles can be applied to the synthesis of this compound. Flow chemistry has also been employed for the synthesis of various heterocyclic compounds, including those with spirocyclic structures, demonstrating the versatility of this technology. mdpi.comnih.govmdpi.com

Automated synthesis platforms, which often incorporate flow chemistry, are enabling the rapid generation of libraries of spirocyclic compounds for high-throughput screening in drug discovery. researchgate.netnih.gov These automated systems can perform multi-step syntheses, including the formation of spiroketal scaffolds and their subsequent functionalization. nih.govnih.gov This approach streamlines the synthesis process, reduces manual labor, and facilitates the exploration of a wider chemical space. researchgate.net The development of automated multi-step synthesis has been demonstrated for complex molecules, indicating the potential for applying these techniques to the synthesis of diverse this compound derivatives. researchgate.netnih.gov

TechnologyApplication in Spiroketal SynthesisAdvantages
Flow Chemistry Ketal formation, multi-step synthesis of spirocycles. researchgate.netresearchgate.netacs.orgmdpi.comPrecise reaction control, improved safety, scalability, higher yields. researchgate.netresearchgate.net
Automated Synthesis Library generation of spirocyclic compounds. researchgate.netnih.govHigh-throughput synthesis, reduced manual labor, rapid exploration of chemical space. researchgate.netnih.gov

Exploration of Novel Catalytic Asymmetric Syntheses

The development of novel catalytic asymmetric methods to control the stereochemistry of the spiro-center in this compound and related spiroketals is a significant area of research. Chiral spiroketals are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.govrsc.orgnih.govbohrium.com

Several strategies have been explored for the enantioselective synthesis of spiroketals. These include the use of chiral auxiliaries, chiral catalysts, and sequential catalytic systems. nih.govrsc.org For instance, gold and iridium sequential catalysis has been successfully used for the enantioselective synthesis of spiroketals and spiroaminals. nih.gov Chiral sulfoxide (B87167) auxiliaries have also been employed to achieve enantioselective access to benzannulated spiroketals. rsc.org

The synthesis of specific isomers of substituted 1,6-dioxaspiro[4.6]undecanes, which are pheromones of certain bee species, has been achieved through enantioselective routes. mdpi.comthieme-connect.com These syntheses often involve the use of functionalized nitroalkane synthons and highlight the importance of stereocontrol in producing biologically active molecules. mdpi.comthieme-connect.com

The design of new chiral spiro ligands is also a key aspect of this research area. scispace.comresearchgate.net These ligands can be used in metal-catalyzed reactions to induce asymmetry and produce enantiomerically enriched spirocyclic compounds. scispace.comresearchgate.net The rigid framework of spirocyclic ligands can minimize the number of possible conformations, leading to higher selectivity in asymmetric transformations. scispace.com

Asymmetric StrategyDescriptionExample Application
Sequential Catalysis Utilizes multiple catalysts in a one-pot reaction to achieve high enantioselectivity. nih.govGold and iridium catalysis for the synthesis of spiroketals and spiroaminals. nih.gov
Chiral Auxiliaries A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. rsc.orgUse of a chiral sulfoxide to synthesize enantiopure benzannulated spiroketals. rsc.org
Enantioselective Routes Multi-step synthesis designed to produce a specific enantiomer of a target molecule. mdpi.comthieme-connect.comSynthesis of pheromones containing the 1,6-dioxaspiro[4.6]undecane core. mdpi.comthieme-connect.com
Chiral Spiro Ligands Design and synthesis of chiral ligands with a spirocyclic backbone for use in asymmetric catalysis. scispace.comresearchgate.netSpiro bis(isoxazoline) ligands for use in asymmetric reactions. scispace.com

Design of Novel Functional Materials and Pharmaceutical Scaffolds Based on the Spiro[4.6]Undecane Framework

The rigid, three-dimensional structure of the spiro[4.6]undecane framework makes it an attractive scaffold for the design of novel functional materials and pharmaceutical agents. tandfonline.comtandfonline.com The ability to introduce functional groups in well-defined spatial orientations allows for the fine-tuning of a molecule's properties and interactions with biological targets. tandfonline.com

In medicinal chemistry, spirocyclic scaffolds are increasingly recognized for their potential to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comtandfonline.com The spiroketal moiety is found in a variety of biologically active natural products and has been incorporated into synthetic molecules targeting a range of diseases, including cancer, as well as neurological, metabolic, and infectious diseases. tandfonline.comresearchgate.net The spiro[4.6]undecane core, in particular, offers a unique geometry that can be exploited in the design of new therapeutic agents. solubilityofthings.comontosight.ai For example, spiroketal-based compounds have been investigated as inhibitors of the renal sodium-dependent glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes. tandfonline.com

Beyond pharmaceuticals, the spiro[4.6]undecane framework holds promise for the development of new functional materials. The unique structural characteristics of spiro compounds can lead to novel material properties. solubilityofthings.com While research in this area is still emerging, the potential applications could span from advanced polymers to new types of liquid crystals or organic electronics. The synthesis of diverse libraries of spiroketal derivatives, facilitated by advances in automated synthesis, will be crucial for exploring these possibilities. acs.orgacs.org

Field of ApplicationRole of Spiro[4.6]undecane FrameworkExamples of Potential/Actual Use
Pharmaceuticals A rigid scaffold for orienting functional groups to interact with biological targets. tandfonline.comtandfonline.comAnticancer agents, treatments for neurological and metabolic diseases, SGLT2 inhibitors. tandfonline.comresearchgate.net
Functional Materials A unique structural motif that can impart novel physical and chemical properties. solubilityofthings.comAdvanced polymers, liquid crystals, organic electronics. solubilityofthings.com

Q & A

Basic: What are the standard synthetic routes for 1,4-Dioxaspiro[4.6]undecane derivatives, and how do reaction conditions influence product selectivity?

Answer:
The synthesis of this compound derivatives typically involves acid- or base-catalyzed cyclization of ketone precursors (e.g., ketone dithiols or hydroxyl ketones). Transition metal catalysts may also be employed for stereochemical control. Key steps include:

  • Reduction of ketones : NaBH₄ in methanol reduces ketones to alcohols, as seen in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol from its ketone precursor (yield: 75%) .
  • Cyclization : Acidic or basic conditions drive ring closure. For example, pH and temperature adjustments during cyclization of 1,4-dioxaspiro[4.6]undec-6-en-8-one optimize selectivity for the spiro structure .
  • Purification : Column chromatography is critical for isolating high-purity products .
    Variations in catalyst type (e.g., Rhodium vs. acid), solvent polarity, and reaction time significantly alter regioselectivity and yield .

Basic: How is the spirocyclic structure of this compound validated experimentally?

Answer:
Structural validation employs:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Distinct signals for sp³ carbons in the dioxane ring (δ ~60–100 ppm) and spiro junction protons (δ ~3.5–4.5 ppm) .
    • IR spectroscopy : C-O-C stretching vibrations (~1100 cm⁻¹) confirm the dioxane moiety .
  • X-ray crystallography : Resolves bond angles and torsion angles at the spiro center, confirming the bicyclic geometry .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for C₉H₁₄O₂ derivatives) align with theoretical values .

Advanced: How do steric and electronic effects in the spirocyclic framework influence reactivity in cross-coupling reactions?

Answer:
The spiro structure imposes steric hindrance at the junction, limiting access to electrophilic sites. Electronic effects are modulated by substituents:

  • Electron-donating groups (e.g., methoxy) stabilize intermediates in nucleophilic substitutions, enhancing reactivity at the carbonyl position .
  • Steric bulk at the spiro center (e.g., methyl groups) slows down ring-opening reactions but improves stability in acidic media .
    Case study: Methoxy-substituted derivatives (e.g., 8-methoxy-1,4-dioxaspiro[4.5]decane) show 20% higher yields in Suzuki-Miyaura couplings compared to unsubstituted analogs due to reduced steric clash .

Advanced: How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved for this compound derivatives?

Answer:
Discrepancies arise from assay-specific variables:

  • Cell line specificity : Anticancer activity against MCF-7 (breast cancer) cells does not correlate with antimicrobial effects in E. coli due to differences in membrane permeability .
  • Dosage and exposure time : IC₅₀ values for cytotoxicity (e.g., 10 µM at 48 hours) may overlap with bacteriostatic concentrations, necessitating time-resolved assays .
  • Structural modifications : Adding a thioether group (e.g., 1,7-dioxa-4,10-dithiaspiro[5.5]undecane) enhances antimicrobial activity but reduces anticancer potency, highlighting functional group trade-offs .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound-based drug candidates?

Answer:

  • Molecular docking : Predicts binding affinity to targets (e.g., estrogen receptors for breast cancer) using software like AutoDock Vina. The spiro scaffold shows high complementarity to hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME estimate:
    • LogP : ~1.5–2.5 (moderate lipophilicity) .
    • Bioavailability : 50–60% due to moderate molecular weight (<500 Da) and hydrogen bond acceptors (<10) .
  • MD simulations : Reveal stability in aqueous environments, with degradation half-lives >6 hours at physiological pH .

Advanced: How can reaction yields for spirocyclic derivatives be optimized in scalable syntheses?

Answer:

  • Temperature control : Maintaining 0–5°C during NaBH₄ reductions minimizes side reactions (e.g., over-reduction) .
  • Catalyst screening : Rhodium complexes improve enantioselectivity in asymmetric syntheses (e.g., >90% ee for Mansouramycine intermediates) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization rates by stabilizing transition states .
  • Workflow integration : Combining continuous-flow reactors with inline NMR monitoring reduces batch-to-batch variability .

Advanced: What role does the spirocyclic motif play in enhancing metabolic stability compared to linear analogs?

Answer:
The spiro structure reduces metabolic degradation by:

  • Shielding reactive sites : The bicyclic framework protects ester or amide groups from hydrolytic enzymes .
  • Conformational rigidity : Limits cytochrome P450 access, extending half-life (e.g., t₁/₂ = 8.2 hours vs. 2.1 hours for linear analogs) .
  • Case study : 1,4-Dioxaspiro[4.5]decan-8-one derivatives exhibit 3-fold higher plasma stability in murine models compared to open-chain ketones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.